![molecular formula C14H17BrN2O B14783784 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is a chiral compound that features a bromophenyl group attached to an oxazole ring, which is further connected to a dimethylpropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a bromophenyl-substituted precursor.
Attachment of the Dimethylpropanamine Moiety: The dimethylpropanamine group is introduced via a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE may involve:
Large-Scale Cyclization Reactions: Utilizing high-yield cyclization reactions to form the oxazole ring.
Efficient Nucleophilic Substitution: Employing optimized conditions for the nucleophilic substitution to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxazole ring play crucial roles in binding to these targets, while the dimethylpropanamine moiety may influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-(4-CHLOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A similar compound with a chlorophenyl group instead of a bromophenyl group.
1-(5-(4-FLUOROPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE: A fluorinated analog that may exhibit different reactivity and properties.
Uniqueness
(S)-1-(5-(4-BROMOPHENYL)OXAZOL-2-YL)-2,2-DIMETHYLPROPAN-1-AMINE is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogenated analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C14H17BrN2O |
|---|---|
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H17BrN2O/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3 |
Clé InChI |
ODMWOTIYDJTMSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
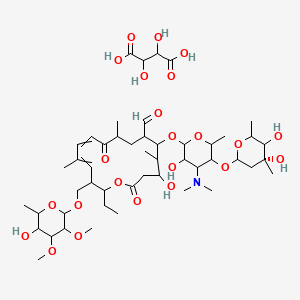
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)

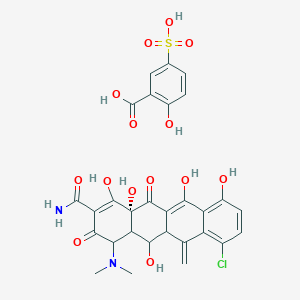
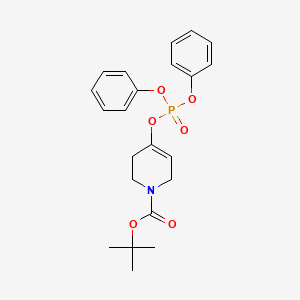
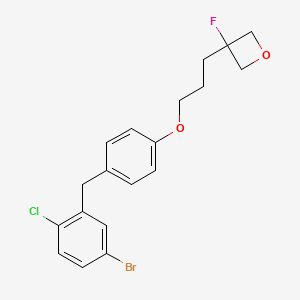
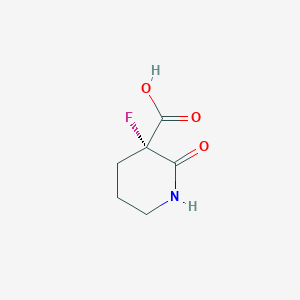
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)
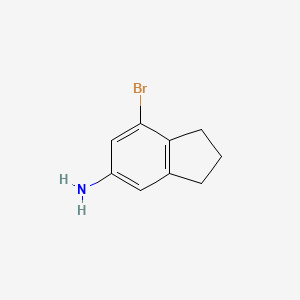
![2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14783787.png)
